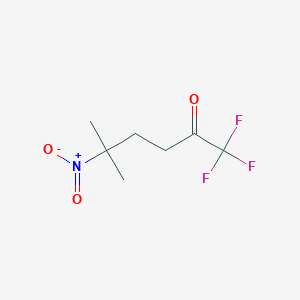![molecular formula C22H40O6 B12566770 3-[(4-Methylhexanoyl)oxy]propane-1,2-diyl dihexanoate CAS No. 192180-46-4](/img/structure/B12566770.png)
3-[(4-Methylhexanoyl)oxy]propane-1,2-diyl dihexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Methylhexanoyl)oxy]propane-1,2-diyl dihexanoate is a chemical compound with the molecular formula C22H40O6. . This compound is characterized by its ester functional groups and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylhexanoyl)oxy]propane-1,2-diyl dihexanoate typically involves esterification reactions. One common method is the reaction of 4-methylhexanoic acid with 1,2,3-propanetriol (glycerol) in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized catalysts can also enhance the efficiency of the esterification process. The product is then purified through distillation or recrystallization techniques to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-Methylhexanoyl)oxy]propane-1,2-diyl dihexanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 4-methylhexanoic acid and glycerol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 4-Methylhexanoic acid and glycerol.
Transesterification: New esters and alcohols.
Oxidation: Carboxylic acids.
Aplicaciones Científicas De Investigación
3-[(4-Methylhexanoyl)oxy]propane-1,2-diyl dihexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of polymers, lubricants, and plasticizers.
Mecanismo De Acción
The mechanism of action of 3-[(4-Methylhexanoyl)oxy]propane-1,2-diyl dihexanoate involves its interaction with specific molecular targets. The ester bonds in the compound can be hydrolyzed by esterases, releasing the active components such as 4-methylhexanoic acid and glycerol. These components can then participate in various biochemical pathways, influencing cellular functions and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Bis(hexanoyloxy)propyl 4-methylhexanoate: A similar compound with slight variations in its ester groups.
Hexanoic acid derivatives: Compounds with similar ester functional groups but different alkyl chains.
Uniqueness
3-[(4-Methylhexanoyl)oxy]propane-1,2-diyl dihexanoate is unique due to its specific ester configuration and the presence of the 4-methylhexanoic acid moiety. This configuration imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
Propiedades
Número CAS |
192180-46-4 |
|---|---|
Fórmula molecular |
C22H40O6 |
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
2,3-di(hexanoyloxy)propyl 4-methylhexanoate |
InChI |
InChI=1S/C22H40O6/c1-5-8-10-12-20(23)26-16-19(28-22(25)13-11-9-6-2)17-27-21(24)15-14-18(4)7-3/h18-19H,5-17H2,1-4H3 |
Clave InChI |
GJSMDIBTZYLARF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)OCC(COC(=O)CCC(C)CC)OC(=O)CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


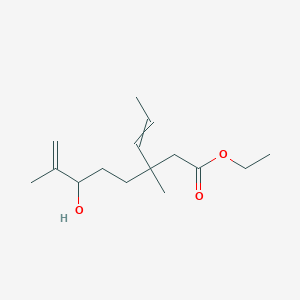
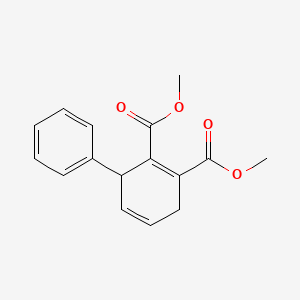
![4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile](/img/structure/B12566693.png)
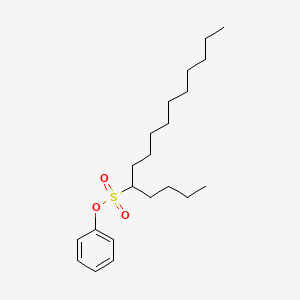
![1,3-Cyclohexanedione, 5,5-dimethyl-2-[(4-nitrophenyl)methylene]-](/img/structure/B12566698.png)

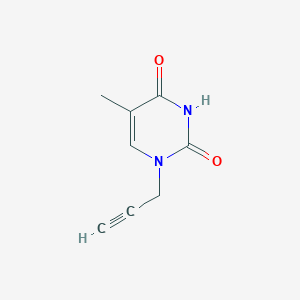
![1,3,4,7-Tetranitrooctahydro-2H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B12566724.png)
![Benzene, 1-chloro-2-[(S)-methylsulfinyl]-](/img/structure/B12566727.png)
![2,2'-{[5-(4-Nitrophenyl)furan-2-yl]methanediyl}bis(5-methylfuran)](/img/structure/B12566740.png)


![Di[1,1'-biphenyl]-4-yl 2-methylidenebutanedioate](/img/structure/B12566756.png)
